- Systematic ligand variation to modulate the electrochemical properties of iron and manganese complexes, Dalton Transactions, 2019, 48(35), 13205-13211

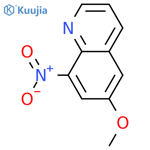

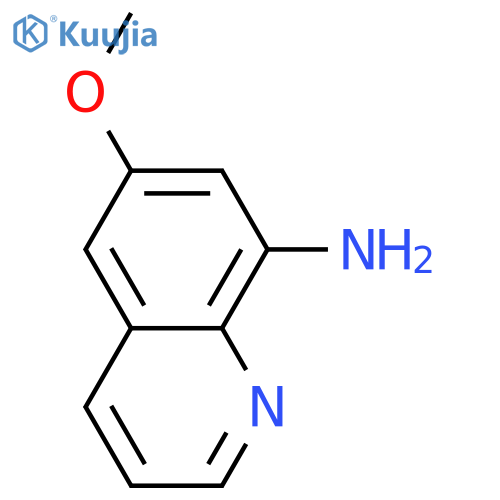

Cas no 90-52-8 (6-methoxyquinolin-8-amine)

6-methoxyquinolin-8-amine structure

Produktname:6-methoxyquinolin-8-amine

6-methoxyquinolin-8-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 8-Amino-6-methoxyquinoline

- 6-Methoxyquinolin-8-amine

- 6-Methoxy-quinolin-8-ylamine

- Amichin

- 6-Methoxy-8-quinolinamine

- 6-Methoxy-8-aminoquinoline

- 8-Quinolinamine, 6-methoxy-

- 6-Methoxy-8-quinolylamine

- 8-Quinolineamine, 6-methoxy-

- QUINOLINE, 8-AMINO-6-METHOXY-

- 8-Quinolinamine, 6-methoxy- (9CI)

- 35HXP99PXF

- WR 15081

- YGGTVPCTAKYCSQ-UHFFFAOYSA-N

- NSC13573

- PRI_175.0866_12.2

- Q63396194

- WLN: T66 BNJ HO1 JZ

- PubChem756

- NSC 119507

- TG1-293-1

- NSC 13573

- SCHEMBL454942

- EINECS 202-001-3

- PRIMAQUINE DIPHOSPHATE IMPURITY C [EP IMPURITY]

- 8-amino-6-methoxy quinoline

- FT-0631433

- UNII-35HXP99PXF

- 6-methoxy-8-quinolylamin

- NSC119507

- 90-52-8

- DTXSID30237983

- STK786602

- MLS-0445965.0001

- NSC-13573

- 6-Methoxyquinolin-8-ylamine

- 6-methoxy-quinolin-8-yl-amine

- F1901-0147

- J-519362

- (6-methoxy-8-quinolyl)amine

- BRN 0133397

- AM807236

- CHEMBL1759

- cid_7023

- AB00375725-02

- 6-Methoxy-8-amino-quinoline

- VT1420

- CS-W022555

- MFCD00672902

- BDBM40734

- LS-141310

- CS-O-15468

- AS-15779

- EN300-80317

- NSC-119507

- AKOS000267879

- 6-Methoxy-8-quinolinamine (ACI)

- Quinoline, 8-amino-6-methoxy- (6CI, 7CI)

- NSC 119508

- DB-007216

- SY004659

- NS00126905

- 6-methoxyquinolin-8-amine

-

- MDL: MFCD00672902

- Inchi: 1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3

- InChI-Schlüssel: YGGTVPCTAKYCSQ-UHFFFAOYSA-N

- Lächelt: N1C2C(=CC(=CC=2N)OC)C=CC=1

- BRN: 0133397

Berechnete Eigenschaften

- Genaue Masse: 174.07900

- Monoisotopenmasse: 174.079

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 1

- Komplexität: 174

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 48.1

- Oberflächenladung: 0

- XLogP3: 1.4

Experimentelle Eigenschaften

- Farbe/Form: Weiße Kristalle.

- Dichte: 1.217

- Schmelzpunkt: 41°C

- Siedepunkt: 361.8±27.0°C at 760 mmHg

- Flammpunkt: 361.8 °C at 760 mmHg

- Stabilität/Haltbarkeit: Incompatible with strong oxidizing agents.

- PSA: 48.14000

- LogP: 2.40680

- Löslichkeit: Nicht bestimmt.

6-methoxyquinolin-8-amine Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Sicherheitshinweise: S26; S37/39

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

- Gefahrenklasse:IRRITANT

- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C

6-methoxyquinolin-8-amine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3456-1G |

6-Methoxyquinolin-8-amine |

90-52-8 | >95.0%(GC) | 1g |

¥150.00 | 2024-04-15 | |

| Enamine | EN300-80317-5.0g |

6-methoxyquinolin-8-amine |

90-52-8 | 95% | 5.0g |

$99.0 | 2024-05-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-291658A-1 g |

8-Amino-6-methoxyquinoline, |

90-52-8 | ≥99% | 1g |

¥752.00 | 2023-07-11 | |

| Life Chemicals | F1901-0147-5g |

6-methoxyquinolin-8-amine |

90-52-8 | 95% | 5g |

$70.0 | 2023-09-07 | |

| eNovation Chemicals LLC | D211344-5g |

6-Methoxy-quinolin-8-ylamine |

90-52-8 | 97% | 5g |

$225 | 2024-05-24 | |

| Alichem | A189005135-10g |

8-Amino-6-methoxyquinoline |

90-52-8 | 98% | 10g |

$151.20 | 2023-08-31 | |

| eNovation Chemicals LLC | D957487-25g |

8-Amino-6-methoxyquinoline |

90-52-8 | 97% | 25g |

$140 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-291658-250 mg |

8-Amino-6-methoxyquinoline, |

90-52-8 | ≥99% | 250MG |

¥376.00 | 2023-07-11 | |

| Chemenu | CM118856-10g |

8-Amino-6-methoxyquinoline |

90-52-8 | 98% | 10g |

$*** | 2023-05-29 | |

| Chemenu | CM118856-500g |

8-Amino-6-methoxyquinoline |

90-52-8 | 98% | 500g |

$*** | 2023-05-29 |

6-methoxyquinolin-8-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 1 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 11, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 11, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Carbon , Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ; 12 h, 80 °C

Referenz

- Uncatalyzed, on water oxygenative cleavage of inert C-N bond with concomitant 8,7-amino shift in 8-aminoquinoline derivatives, Green Chemistry, 2019, 21(7), 1735-1742

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Water ; 4 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, neutralized, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, neutralized, rt

Referenz

- Primacenes: Novel non-cytotoxic primaquine-ferrocene conjugates with anti-Pneumocystis carinii activity, MedChemComm, 2010, 1(3), 199-201

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 48 h, rt

Referenz

- Influence of Functionalized Substituents on the Electron-Transfer Abilities of Copper Guanidinoquinoline Complexes, European Journal of Inorganic Chemistry, 2018, 2018(46), 4997-5006

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 25 °C

Referenz

- Synthesis and biological evaluation of benzhydryl-based antiplasmodial agents possessing Plasmodium falciparum chloroquine resistance transporter (PfCRT) inhibitory activity, European Journal of Medicinal Chemistry, 2021, 215,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Carbon , Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ; 12 h, 80 °C

Referenz

- Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway, Journal of Organic Chemistry, 2019, 84(16), 9869-9896

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Piperidine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; rt → -78 °C; 72 h, -78 °C

Referenz

- Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines, Angewandte Chemie, 2021, 60(14), 7669-7674

Herstellungsverfahren 8

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: L-Ascorbic acid Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Methanol , Water ; 5 h, rt

1.2 Reagents: Triethylamine ; rt

1.2 Reagents: Triethylamine ; rt

Referenz

- Visible-light-photocatalyzed reductions of N-heterocyclic nitroaryls to anilines utilizing ascorbic acid reductant, Organic Letters, 2019, 21(10), 3764-3768

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium (MOF-74(Zn)-supported) , Titanium, hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ-hydroxyocta-… Solvents: Water ; 12 h, 1 atm, rt

Referenz

- The selective hydrogenation of nitroarenes and alkenes catalyzed by Pd@MOFs: The role of electronic interactions between Pd nanoparticles and MOFs on the reaction, Molecular Catalysis, 2020, 495,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ; 3 h, 100 °C

Referenz

- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

Herstellungsverfahren 12

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Ethanol

Referenz

- Transition metal free oxygenation of 8-aminoquinoline amides in water, Green Chemistry, 2018, 20(11), 2472-2476

Herstellungsverfahren 14

Herstellungsverfahren 15

6-methoxyquinolin-8-amine Raw materials

6-methoxyquinolin-8-amine Preparation Products

6-methoxyquinolin-8-amine Verwandte Literatur

-

Vipin Kumar,Klaus Banert,Devalina Ray,Biswajit Saha Org. Biomol. Chem. 2019 17 10245

-

Vinayak Botla,NavyaSree Pilli,Chandrasekharam Malapaka Green Chem. 2019 21 1735

-

3. 125. Contributions to the chemistry of synthetic antimalarials. Part II. TetrahydropamaquinH. J. Barber,W. R. Wragg J. Chem. Soc. 1946 610

-

4. 330. Attempts to find new antimalarials. Part XII. Further variations in the group of the quinolines with basic side chainsRobert Robinson,M. L. Tomlinson J. Chem. Soc. 1934 1524

-

5. 148. Attempts to find new antimalarials. Part XIXW. L. Glen,Robert Robinson J. Chem. Soc. 1943 557

90-52-8 (6-methoxyquinolin-8-amine) Verwandte Produkte

- 13838-47-6(5-Methoxy-1H-indol-7-amine)

- 30465-68-0(5-methoxyquinolin-8-amine)

- 29507-86-6(6-Methoxyquinolin-3-amine)

- 7402-16-6(8-Aminoquinolin-6-ol)

- 881668-93-5(5-methoxyquinolin-3-amine)

- 87199-83-5(7-Methoxyquinolin-3-amine)

- 59665-93-9(8-Amino-4-methoxyquinoline)

- 23000-49-9(4-Chloro-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine)

- 41048-51-5(1-(1-aminonaphthalen-2-yl)ethan-1-one)

- 1421455-93-7(1-(2-chlorophenyl)-4-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carbonyl}piperazine)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-52-8)8-AMINO-6-METHOXYQUINOLINE

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:90-52-8)6-methoxyquinolin-8-amine

Reinheit:99%/99%

Menge:100g/500g

Preis ($):348.0/1323.0